molecular formula C25H44O B12641474 4-Octadecyl-o-cresol CAS No. 93777-76-5

4-Octadecyl-o-cresol

Cat. No.: B12641474
CAS No.: 93777-76-5
M. Wt: 360.6 g/mol
InChI Key: YZNQWZJMXAWHAO-UHFFFAOYSA-N
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Description

4-Octadecyl-o-cresol, also known as 2-methyl-4-octadecylphenol, is an organic compound with the molecular formula C25H44O. It is a derivative of cresol, where an octadecyl group is attached to the ortho position of the cresol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecyl-o-cresol typically involves the alkylation of o-cresol with octadecyl halides under basic conditions. A common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as phase transfer catalysts can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Octadecyl-o-cresol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Octadecyl-o-cresol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of surfactants and lubricants

Mechanism of Action

The mechanism of action of 4-Octadecyl-o-cresol involves its interaction with cellular membranes. The long hydrophobic octadecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Uniqueness: 4-Octadecyl-o-cresol is unique due to its long hydrophobic chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring membrane interaction, such as antimicrobial agents and surfactants .

Properties

CAS No.

93777-76-5

Molecular Formula

C25H44O

Molecular Weight

360.6 g/mol

IUPAC Name

2-methyl-4-octadecylphenol

InChI

InChI=1S/C25H44O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-20-21-25(26)23(2)22-24/h20-22,26H,3-19H2,1-2H3

InChI Key

YZNQWZJMXAWHAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)C

Origin of Product

United States

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